

Synthesis of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Cat. No.: B1361804

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This in-depth technical guide details the synthesis pathway for **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde**, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the nitration of 4-chlorobenzaldehyde, followed by a nucleophilic aromatic substitution with 4-methylthiophenol. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data for each step, tailored for researchers, scientists, and professionals in drug development.

I. Synthesis Pathway Overview

The synthesis of **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde** is achieved through a sequential two-step reaction. The first step involves the electrophilic aromatic substitution (nitration) of 4-chlorobenzaldehyde to yield the key intermediate, 4-chloro-3-nitrobenzaldehyde. The second step is a nucleophilic aromatic substitution (SNA) where the chlorine atom of the intermediate is displaced by the sulfur nucleophile of 4-methylthiophenol.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Step 1: Synthesis of 4-chloro-3-nitrobenzaldehyde

Parameter	Value
Starting Material	4-Chlorobenzaldehyde
Reagents	Fuming Nitric Acid, Sulfuric Acid
Reaction Temperature	Below 10°C
Reaction Time	2 hours
Reported Yield	89-97%
Appearance	Off-white to light yellow powder
Melting Point	61-63°C

Step 2: Synthesis of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Parameter	Value
Starting Materials	4-Chloro-3-nitrobenzaldehyde, 4-Methylthiophenol
Reagents	Potassium Carbonate, Dimethylformamide (DMF)
Reaction Temperature	Room temperature to 60°C
Reaction Time	2-4 hours
Expected Yield	>90% (based on similar reactions)
Appearance	Yellow solid

III. Experimental Protocols

Step 1: Synthesis of 4-chloro-3-nitrobenzaldehyde

This protocol is based on established and reliable methods for the nitration of 4-chlorobenzaldehyde.

Materials:

- 4-Chlorobenzaldehyde
- Fuming Nitric Acid
- Concentrated Sulfuric Acid
- Crushed Ice
- Distilled Water
- Ethanol

Procedure:

- In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
- Cool the sulfuric acid in an ice-salt bath to below 10°C.
- Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.
- Once the nitrating mixture is prepared and cooled, slowly add 4-chlorobenzaldehyde portion-wise, ensuring the reaction temperature does not exceed 10°C.
- After the addition is complete, continue stirring the reaction mixture at a temperature below 10°C for 2 hours.
- Upon completion, slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.
- A precipitate of 4-chloro-3-nitrobenzaldehyde will form.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- The crude product can be purified by recrystallization from an ethanol-water mixture.

- Dry the purified product in a vacuum oven.

Step 2: Synthesis of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

This protocol is a general method for the nucleophilic aromatic substitution of an activated aryl halide with a thiol.

Materials:

- 4-Chloro-3-nitrobenzaldehyde
- 4-Methylthiophenol (p-thiocresol)
- Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl Acetate
- Brine solution
- Anhydrous Sodium Sulfate (Na_2SO_4)

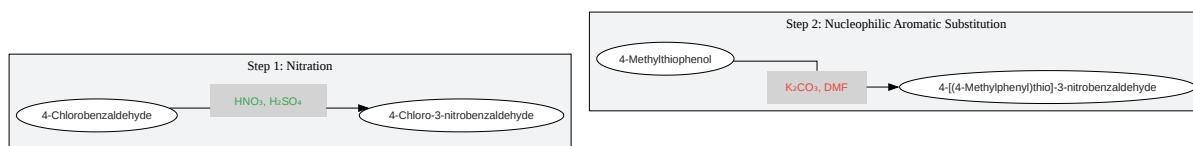
Procedure:

- In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde and 4-methylthiophenol in dimethylformamide (DMF).
- Add potassium carbonate to the solution. The potassium carbonate will act as a base to deprotonate the thiol, forming the more nucleophilic thiolate.
- Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 50-60°C to increase the rate if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

- Wash the organic layer with water and then with a brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- The crude **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde** can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway for **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde**.



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Caption: Synthesis pathway of **4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde**.

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